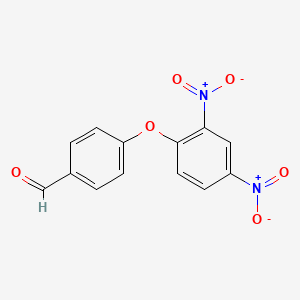

4-(2,4-Dinitrophenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dinitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-8-9-1-4-11(5-2-9)21-13-6-3-10(14(17)18)7-12(13)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTMBFKLHOZCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310869 | |

| Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794-65-0 | |

| Record name | NSC233873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies for 4 2,4 Dinitrophenoxy Benzaldehyde and Analogs

Retrosynthetic Analysis of the 4-(2,4-Dinitrophenoxy)benzaldehyde Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the molecule at the ether (C-O) bond. This disconnection is strategically sound because the formation of this bond is facilitated by the well-established nucleophilic aromatic substitution (SNAr) mechanism. amazonaws.com

The analysis identifies two primary synthons: a 4-formylphenoxide nucleophile and a 2,4-dinitrophenyl electrophile. The corresponding chemical reagents for these synthons are 4-hydroxybenzaldehyde (B117250) and a 1-halo-2,4-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene (B32670). The strong electron-withdrawing nature of the two nitro groups on the dinitrophenyl ring is crucial, as it activates the aromatic ring for attack by the incoming nucleophile, making the SNAr reaction highly efficient. wikipedia.orgmasterorganicchemistry.com

Precursor Synthesis and Functional Group Interconversions for the Aldehyde Moiety

The aldehyde-containing precursor, 4-hydroxybenzaldehyde, is a critical component in the synthesis. Its preparation can be achieved through various established methods, starting from readily available phenolic or aromatic compounds.

4-Hydroxybenzaldehyde, also known as p-hydroxybenzaldehyde, is a key intermediate. wikipedia.org Several industrial and laboratory-scale methods are employed for its synthesis. One common approach involves the selective oxidation of p-cresol (B1678582) (4-methylphenol). guidechem.com This transformation can be accomplished using various oxidizing agents under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid. guidechem.com A patented method describes the oxidation of p-cresol derivatives with oxygen in the presence of a base and a cobalt catalyst, which selectively oxidizes the methyl group to a formyl group. epo.org

Another classic method is the Reimer-Tiemann reaction, where phenol (B47542) is treated with chloroform (B151607) in a basic solution. This reaction introduces a formyl group (—CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, but the para-isomer (4-hydroxybenzaldehyde) is also formed. wikipedia.orgbritannica.com

| Starting Material | Reaction Name/Type | Key Reagents | Reference |

|---|---|---|---|

| p-Cresol (4-methylphenol) | Oxidation | Oxygen, Base, Cobalt Catalyst | guidechem.comepo.org |

| Phenol | Reimer-Tiemann Reaction | Chloroform (CHCl₃), Base (e.g., NaOH) | wikipedia.orgbritannica.com |

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic chemistry. khanacademy.orgwikipedia.org Besides the Reimer-Tiemann reaction, other methods are available for this purpose.

The Gattermann-Koch reaction is a valuable method for producing aromatic aldehydes from aromatic hydrocarbons. ncert.nic.in It involves treating the aromatic compound (like benzene) with carbon monoxide and hydrogen chloride under high pressure, using a catalyst mixture of copper(I) chloride and aluminum chloride. ncert.nic.in

Another significant method is the Vilsmeier-Haack reaction , which formylates electron-rich aromatic rings using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).

For precursors that already contain a methyl group, such as toluene, the Etard reaction provides a route to the corresponding aldehyde. This reaction uses chromyl chloride (CrO₂Cl₂) to oxidize the methyl group, which, after hydrolysis, yields the benzaldehyde (B42025). ncert.nic.in Commercially, the hydrolysis of benzal chloride, produced from the side-chain chlorination of toluene, is also a common method for manufacturing benzaldehyde. ncert.nic.in

Synthesis of the 2,4-Dinitrophenoxy Component

The electrophilic partner in the key ether-forming reaction is a 1-halo-2,4-dinitrobenzene. The choice of the halogen atom can influence reactivity, with fluorine generally being the most effective leaving group in SNAr reactions.

1-Chloro-2,4-dinitrobenzene (DNCB) is a widely used precursor. wikipedia.org It is commercially produced by the nitration of p-nitrochlorobenzene or the dinitration of chlorobenzene (B131634). wikipedia.orgprepchem.com The dinitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. prepchem.comscribd.com The reaction temperature is carefully controlled to achieve the desired dinitration product, which primarily consists of the 2,4-isomer along with a smaller amount of the 2,6-dinitro isomer. prepchem.comscribd.com

1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is another crucial precursor. wikipedia.org It can be prepared through the nitration of m-difluorobenzene using a mixture of concentrated sulfuric acid and fuming nitric acid. google.com The fluorine atom in DNFB is a particularly good leaving group in SNAr reactions, often leading to higher reaction rates compared to its chloro-analog. rsc.org

| Product | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Chlorobenzene | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | wikipedia.orgprepchem.comscribd.com |

| 1-Fluoro-2,4-dinitrobenzene | m-Difluorobenzene | Fuming Nitric Acid, Sulfuric Acid (H₂SO₄) | google.com |

The formation of the diaryl ether linkage in this compound is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgscribd.com This reaction mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups. wikipedia.org

The reaction proceeds through a two-step addition-elimination sequence. First, the nucleophile (the phenoxide generated from 4-hydroxybenzaldehyde by a base) attacks the carbon atom bearing the leaving group (halide) on the dinitro-substituted ring. masterorganicchemistry.com This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. wikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final dinitrophenyl ether product. masterorganicchemistry.com

The efficiency of the SNAr reaction is highly dependent on:

The nature of the leaving group: Halide reactivity generally follows the order F > Cl > Br > I. Fluoride (B91410) is the best leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, despite the C-F bond being the strongest. nih.gov

The strength of the nucleophile: A stronger nucleophile will generally lead to a faster reaction. The deprotonation of 4-hydroxybenzaldehyde to its corresponding phenoxide ion significantly increases its nucleophilicity.

The presence of electron-withdrawing groups: The nitro groups at the ortho and para positions relative to the leaving group are essential for activating the ring toward nucleophilic attack and stabilizing the Meisenheimer intermediate. wikipedia.org

This robust and predictable reaction allows for the efficient synthesis of a wide range of dinitrophenyl ethers from various phenolic and haloaromatic precursors. google.comscirp.org

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₈N₂O₆ |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ |

| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ |

| p-Cresol (4-methylphenol) | C₇H₈O |

| Phenol | C₆H₆O |

| Chloroform | CHCl₃ |

| Toluene | C₇H₈ |

| Benzaldehyde | C₇H₆O |

| Chromyl chloride | CrO₂Cl₂ |

| Benzal chloride | C₇H₆Cl₂ |

| Chlorobenzene | C₆H₅Cl |

| p-Nitrochlorobenzene | C₆H₄ClNO₂ |

| m-Difluorobenzene | C₆H₄F₂ |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

Nucleophilic Aromatic Substitution (SNAr) Methodologies for Ether Linkage Formation

The formation of the ether bond in this compound is classically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective because the electron-withdrawing nitro groups on the 2,4-dinitrophenyl ring strongly activate it toward nucleophilic attack. nih.gov The reaction typically involves the attack of a nucleophile, in this case, the phenoxide ion derived from 4-hydroxybenzaldehyde, on an electron-deficient aromatic ring such as 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene.

The mechanism proceeds via a two-stage process featuring a resonance-stabilized Meisenheimer intermediate. nih.govacsgcipr.org The presence of strong electron-withdrawing groups, like the two nitro groups, at positions ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. nih.gov While traditional SNAr reactions often require harsh conditions, modern methods have focused on optimizing these parameters for milder and more efficient synthesis.

The efficiency and yield of the SNAr synthesis of diaryl ethers are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, the nature of the base, and temperature.

Solvent Effects: Dipolar aprotic solvents are typically employed for SNAr reactions because they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. acsgcipr.org Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc). acsgcipr.org However, due to toxicity concerns, particularly reprotoxicity, associated with these solvents, research has focused on finding safer alternatives. acsgcipr.org Acetonitrile (MeCN) is a viable but more expensive option. acsgcipr.org For less activated substrates, heating may be required to achieve reasonable reaction rates, with temperatures often ranging from 80–130 °C in organic solvents. d-nb.info

Base Catalysis: A critical step in the SNAr synthesis is the deprotonation of the phenol (4-hydroxybenzaldehyde) to form the more potent phenoxide nucleophile. The choice of base is therefore crucial. A variety of inorganic and organic bases are used, including potassium carbonate (K₂CO₃), potassium hydroxide (KOH), sodium hydroxide (NaOH), cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KHMDS). acsgcipr.orgacs.org The strength of the base can significantly influence the reaction rate. For instance, in the synthesis of carbohydrate-aryl ethers via SNAr, KHMDS was found to be an effective base. acs.orgresearchgate.netnih.gov The selection of the base can also be influenced by its solubility and the potential for side reactions.

Temperature Control: Temperature is a key parameter in controlling the kinetics of the SNAr reaction. While higher temperatures generally increase the reaction rate, they can also lead to undesired side products. Optimization studies aim to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. princeton.edu For highly activated substrates like 2,4-dinitrochlorobenzene, the reaction can often proceed at or slightly above room temperature. For less reactive starting materials, mild heating to 50-60 °C can lead to increased yields. d-nb.info

| Parameter | Common Choices | Rationale/Considerations | Reference |

|---|---|---|---|

| Solvent | DMF, DMSO, NMP, DMAc, MeCN | Dipolar aprotic solvents enhance nucleophilicity. Greener alternatives are being explored due to toxicity of traditional solvents. | acsgcipr.org |

| Base | K₂CO₃, KOH, NaOH, Cs₂CO₃, NaH, KHMDS | Deprotonates the phenol to form the active phenoxide nucleophile. Base strength should be matched to substrate reactivity. | acsgcipr.orgacs.org |

| Temperature | Room Temperature to 130 °C | Controls reaction rate. Optimized to balance kinetics with minimizing side reactions. Highly activated substrates require lower temperatures. | d-nb.info |

While the SNAr reaction for an activated substrate like 2,4-dinitrochlorobenzene can proceed without a catalyst, related etherification strategies for less activated aryl halides often require transition-metal catalysis. These methods, primarily the Ullmann and Buchwald-Hartwig reactions, have become powerful tools for diaryl ether synthesis. rsc.org

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgbeilstein-journals.org Traditional protocols required stoichiometric amounts of copper and high temperatures (around 200 °C). beilstein-journals.org Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions with catalytic amounts of copper. beilstein-journals.org Various N,N- and N,O-chelating ligands can accelerate the synthesis and allow for a significant reduction in reaction temperature to the 90-110 °C range. beilstein-journals.org Nano-sized metal catalysts have also gained attention as they can promote rapid C–O bond formation under mild and often ligand-free conditions due to their high surface-to-volume ratio.

Palladium-Catalyzed Buchwald-Hartwig Amination: Developed in the 1990s, the palladium-catalyzed cross-coupling of aryl halides and phenols offers an efficient alternative to copper-based systems. beilstein-journals.orgnih.gov These reactions typically employ a palladium precursor and a specialized ligand. rsc.org The development of sterically hindered, electron-rich biarylphosphine ligands has been instrumental in improving the scope and mildness of these reactions, in some cases allowing C-O cross-coupling to occur at room temperature. nih.gov For example, a catalytic system using a bulky biarylphosphine ligand in combination with a palladium source like [(cinnamyl)PdCl]₂ has been shown to facilitate the synthesis of diaryl ethers under very mild conditions. nih.gov

| Method | Catalyst | Typical Ligands | Key Advantages | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | N,N- and N,O-chelating ligands | Economical metal catalyst, effective for specific substrates. | beilstein-journals.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Bulky biarylphosphines (e.g., t-BuXPhos) | Broad substrate scope, mild reaction conditions, high functional group tolerance. | rsc.orgnih.gov |

| Nickel-Catalyzed Coupling | Nickel (Ni) | PPh₃, diphosphine ligands | Cost-effective alternative to palladium, can couple aryl bromides with strong electron-withdrawing groups. | researchgate.netacs.org |

Alternative Synthetic Routes to this compound: Exploration of Novel Coupling Reactions

Beyond the SNAr and classical cross-coupling reactions, several other innovative methods have been developed for the synthesis of diaryl ethers. These routes often provide alternative substrate scopes and reaction conditions.

Chan-Lam Coupling: This copper-catalyzed reaction involves the coupling of arylboronic acids with phenols. rsc.org For the synthesis of this compound, this could involve reacting 4-formylphenylboronic acid with 2,4-dinitrophenol in the presence of a copper catalyst, such as Cu(OAc)₂. rsc.org These reactions can often be performed at room temperature and tolerate a wide array of functional groups. rsc.org

Coupling with Diaryliodonium Salts: Hypervalent iodine reagents, specifically diaryliodonium salts, serve as powerful electrophiles for the arylation of phenols. su.se This metal-free approach is energy-efficient, robust, and sustainable, generating the target diaryl ethers with low amounts of waste. su.se The reaction can proceed under mild conditions, often using a simple base like potassium carbonate in a solvent like acetonitrile. organic-chemistry.org

Decarbonylative Etherification: A novel strategy involves the palladium or nickel-catalyzed decarbonylative etherification of aromatic esters to form diaryl ethers. acs.org This method provides a distinct approach where an ester functional group is converted into an ether linkage.

Coupling of Nitroarenes with Phenols: Palladium-catalyzed methods have been developed for the direct etherification of nitroarenes with phenols. rsc.org This would be a direct route to the target compound, coupling a nitro-substituted benzene (B151609) with 4-hydroxybenzaldehyde. Furthermore, a microwave-assisted, catalyst-free, and ligand-free protocol for coupling nitroarenes and phenols has also been reported, offering a greener alternative. rsc.orgorganic-chemistry.org

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry, which focus on waste reduction, energy efficiency, and the use of renewable and non-hazardous materials, are increasingly influencing the synthesis of chemical compounds. su.seresearchgate.netnih.gov

Sustainable Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents. mdpi.com For diaryl ether synthesis, this has led to the exploration of reactions in greener solvents like ethanol (B145695) or even water. acsgcipr.org The use of polymeric additives like hydroxypropyl methylcellulose (HPMC) can enable SNAr reactions to proceed efficiently in water under mild conditions. d-nb.info Solvent-free methods, such as mechanochemical grinding or microwave-assisted synthesis, offer significant environmental benefits by eliminating solvent waste entirely. researchgate.netmdpi.com Microwave irradiation, in particular, can dramatically shorten reaction times and increase product yields. mdpi.com

Catalyst Innovation: The development of highly active and recyclable catalysts is a cornerstone of sustainable synthesis. su.se Heterogeneous catalysts, such as a graphene oxide-supported palladium porphyrin nanocatalyst, have been designed for the O-arylation of phenols. elifesciences.orgresearchgate.net These catalysts exhibit high stability and activity, can be easily separated from the reaction mixture, and can be reused multiple times, delivering diaryl ethers in excellent yields under mild conditions. elifesciences.orgresearchgate.net

Atom Economy: Synthetic routes are also evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. su.se Metal-free cascade reactions, such as those using diaryliodonium salts, are often highly efficient and exhibit high atom economy, minimizing waste. su.se Similarly, reactions that avoid the use of protecting groups or other derivatization steps are preferred as they reduce the number of synthetic steps and the amount of waste generated. nih.gov The conversion of lignin, a renewable biopolymer, into functionalized diaryl ethers represents a highly sustainable approach, utilizing a waste product from the paper industry as a valuable feedstock. switt.chnih.gov

Iii. Mechanistic and Reactivity Studies of 4 2,4 Dinitrophenoxy Benzaldehyde

Electrophilic and Nucleophilic Behavior of the Aldehyde Functionality

The aldehyde group (-CHO) is a key reactive center in 4-(2,4-dinitrophenoxy)benzaldehyde. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon.

The carbonyl carbon in an aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. libretexts.org This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate where the carbon is rehybridized to sp³. libretexts.orgmasterorganicchemistry.com

A common reaction illustrating this is the formation of hydrazones. For instance, the reaction of an aldehyde with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a classic test for the carbonyl group. chemguide.co.ukbyjus.com This reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by a dehydration step to form a stable, often colored, 2,4-dinitrophenylhydrazone precipitate. chemguide.co.ukyoutube.comchegg.com The formation of these derivatives is a reliable method for the characterization of aldehydes and ketones. ncert.nic.in

The reactivity of the aldehyde in this compound is influenced by the electronic effects of the substituent. The 2,4-dinitrophenoxy group is strongly electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). learncbse.invaia.com

| Aldehyde | Substituent Effect | Reactivity towards Nucleophiles |

| Benzaldehyde | Phenyl group (resonance donation) | Less reactive than aliphatic aldehydes libretexts.org |

| p-Nitrobenzaldehyde | Nitro group (strong withdrawal) | More reactive than benzaldehyde learncbse.invaia.com |

| This compound | 2,4-Dinitrophenoxy group (strong withdrawal) | Expected to be highly reactive |

The aldehyde group can be readily oxidized to a carboxylic acid. Strong oxidizing agents can achieve this transformation. In biological systems, aldehyde oxidases (AOs) can catalyze the oxidation of various aldehydes. For example, Arabidopsis aldehyde oxidase 4 (AAO4) has been shown to oxidize benzaldehyde to benzoic acid. nih.gov

Conversely, the aldehyde group can be reduced to a primary alcohol. ncert.nic.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction.

Reactivity and Electronic Effects of the Aromatic Rings

The 2,4-dinitrophenoxy group, attached to the benzaldehyde ring via an ether linkage, exerts a powerful electron-withdrawing effect. This effect is transmitted through the ether oxygen and across the benzaldehyde ring. This deactivation of the benzaldehyde ring makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzaldehyde. Conversely, it enhances the reactivity of the aldehyde group towards nucleophiles.

The two nitro groups (-NO₂) on the phenoxy ring are potent electron-withdrawing groups due to both inductive (-I) and resonance (-R) effects. learncbse.injocpr.com This significantly reduces the electron density of the aromatic ring to which they are attached, making it highly electron-deficient. jocpr.com As a result, this ring is highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups. The chloride in 2,4-dinitrochlorobenzene, a precursor for synthesizing similar compounds, is readily displaced by nucleophiles due to the activating effect of the nitro groups. byjus.com

| Substituent | Ring | Electronic Effect | Influence on Reactivity |

| Aldehyde group (-CHO) | Benzaldehyde | Electron-withdrawing | Deactivates ring towards electrophilic substitution |

| 2,4-Dinitrophenoxy group | Benzaldehyde | Strongly electron-withdrawing | Strongly deactivates ring towards electrophilic substitution |

| Nitro groups (-NO₂) | Phenoxy | Strongly electron-withdrawing | Activates ring towards nucleophilic substitution |

Stability and Cleavage Mechanisms of the Phenoxy Ether Linkage

The phenoxy ether linkage (C-O-C) in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids or bases. The susceptibility of the ether linkage to cleavage can be influenced by the electronic nature of the aromatic rings it connects. The electron-deficient nature of the 2,4-dinitrophenyl ring can make the ether oxygen less basic and potentially stabilize the corresponding phenoxide leaving group, which could facilitate cleavage under certain nucleophilic conditions.

Research into the synthesis of related compounds, such as bis-aldehyde monomers via etherification, suggests that the formation of the ether linkage is a robust process. researchgate.net For instance, the synthesis of similar diaryl ethers has been achieved through the reaction of a phenoxide with an activated aryl halide, like 2,4-dinitrofluorobenzene.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations Involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from established principles of organic chemistry and studies on analogous substituted benzaldehydes. The primary site of reaction for many chemical transformations of this molecule is the aldehyde functional group, which is susceptible to nucleophilic attack.

The reaction of aldehydes with nucleophiles, such as hydrazines, is a classic example of a nucleophilic addition-elimination reaction. nist.govviu.ca In the case of this compound, the reaction with a nucleophile like 2,4-dinitrophenylhydrazine would proceed through a two-step mechanism. The first step involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the benzaldehyde, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a water molecule to form a stable hydrazone. viu.caacs.org

The rate of this reaction is influenced by the electronic properties of the substituents on the benzaldehyde ring. The Hammett equation, which provides a linear free-energy relationship, is a useful tool for quantifying the effect of substituents on reaction rates and equilibrium constants. wikipedia.orgchemeurope.com The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

The 4-(2,4-dinitrophenoxy) substituent is expected to be strongly electron-withdrawing due to the presence of two nitro groups on the phenoxy ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would suggest that this compound would be more reactive towards nucleophiles compared to unsubstituted benzaldehyde. quora.com A positive ρ value for the reaction would confirm that it is accelerated by electron-withdrawing substituents. libretexts.org

In a study on the synthesis of hydrazone derivatives from 2-(aryloyloxy)benzaldehydes and 2,4-dinitrophenylhydrazine, which are structurally similar to the title compound, the reactions proceeded efficiently to yield the corresponding hydrazones. acgpubs.org The characterization data for these analogous compounds provide insight into the expected properties of the product derived from this compound.

Table 1: Spectroscopic Data for Analogous Hydrazone Derivatives acgpubs.org

| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl benzoate | 3301 (N-H), 1738 (C=O), 1618 (C=N) | 11.45 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.58 (s, 1H, CH=N) | 163.6 (C=O), 149.3 (Ar-C), 139.1 (CH=N) |

| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 2-nitrobenzoate | 3302 (N-H), 1756 (C=O), 1619 (C=N), 1533, 1349 (NO₂) | 11.41 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.61 (s, 1H, CH=N) | 162.4 (C=O), 149.2 (Ar-C), 140.0 (CH=N) |

| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 3-nitrobenzoate | 3299 (N-H), 1750 (C=O), 1619 (C=N), 1534, 1352 (NO₂) | 11.47 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.60 (s, 1H, CH=N) | 162.1 (C=O), 149.4 (Ar-C), 139.6 (CH=N) |

| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 4-nitrobenzoate | 3300 (N-H), 1751 (C=O), 1619 (C=N), 1529, 1350 (NO₂) | 11.47 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.60 (s, 1H, CH=N) | 162.3 (C=O), 149.4 (Ar-C), 139.5 (CH=N) |

| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 4-chlorobenzoate | 3301 (N-H), 1744 (C=O), 1618 (C=N) | 11.44 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.57 (s, 1H, CH=N) | 162.8 (C=O), 149.3 (Ar-C), 139.3 (CH=N) |

This table is based on data from analogous compounds and is intended to be illustrative of the types of spectroscopic values that could be expected for the hydrazone of this compound.

Stereochemical Aspects of Reactions involving this compound

The primary stereochemical consideration in reactions involving the aldehyde group of this compound is the geometry of the resulting C=N double bond in products such as imines, oximes, and hydrazones. The reaction of an aldehyde with a substituted hydrazine, like 2,4-dinitrophenylhydrazine, typically leads to the formation of (E)- and (Z)-isomers.

In the case of the reaction between benzaldehyde and 2,4-dinitrophenylhydrazine, crystallographic studies have shown that the product, benzaldehyde 2,4-dinitrophenylhydrazone, predominantly exists in the more stable (E) configuration. nih.gov This preference for the (E)-isomer is attributed to minimizing steric hindrance between the phenyl ring of the benzaldehyde moiety and the 2,4-dinitrophenyl group of the hydrazine.

It is highly probable that the reaction of this compound with 2,4-dinitrophenylhydrazine would also yield the (E)-isomer as the major product for similar steric reasons. The bulky 4-(2,4-dinitrophenoxy) group would sterically disfavor the (Z) configuration.

Iv. Derivatization and Functionalization Strategies for 4 2,4 Dinitrophenoxy Benzaldehyde

Condensation Reactions of the Aldehyde Group for Imine and Schiff Base Formation

The aldehyde functional group in 4-(2,4-dinitrophenoxy)benzaldehyde is a key site for derivatization, readily undergoing condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from aldehydes and primary amines is a well-established and versatile reaction. chemistnotes.comresearchgate.netmediresonline.org In the case of this compound, the presence of the strongly electron-withdrawing 2,4-dinitrophenoxy group is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by amines.

The general reaction for the synthesis of Schiff bases from this compound can be represented as follows:

General reaction scheme for the formation of a Schiff base from this compound and a primary amine.

While specific studies on the synthesis of a wide array of Schiff bases from this compound are not extensively documented in the literature, the principles of imine formation are broadly applicable. Reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be catalyzed by the addition of a small amount of acid. nih.gov

Hydrazines and their derivatives, such as 2,4-dinitrophenylhydrazine (B122626), are also excellent nucleophiles for the formation of hydrazones, a class of Schiff bases. The reaction of an aldehyde with 2,4-dinitrophenylhydrazine is a classic chemical test for carbonyl compounds, resulting in the formation of a brightly colored precipitate. saudijournals.com

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

| Aldehyde | Amine/Hydrazine (B178648) | Product | Typical Conditions | Reference |

| Benzaldehyde (B42025) | 2,4-Dinitrophenylhydrazine | Benzaldehyde 2,4-dinitrophenylhydrazone | Ethanolic solution, reflux | saudijournals.com |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Hot absolute ethanol, glacial acetic acid catalyst, 3h condensation | nih.gov |

| Substituted Benzaldehydes | m-Phenylenediamine | N,N'-bis(substituted benzylidene)benzene-1,3-diamine | Ethanol, dropwise addition, stirring for 1.5h | chemistnotes.com |

This table presents analogous examples of Schiff base formation from structurally related benzaldehydes to illustrate the general synthetic approach.

The reversible nature of the imine bond under certain conditions makes it a valuable tool in dynamic covalent chemistry, which has significant applications in supramolecular assembly and the synthesis of self-healing polymers. Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are a class of polymers that incorporate the –C=N– linkage in their backbone. mdpi.com These materials are often synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. mdpi.comscholaris.ca

Given its structure, this compound could serve as a mono-functional end-capping agent in polymerization reactions or, if derivatized to a dialdehyde, as a monomer for the synthesis of novel poly(azomethine)s. scholaris.carsc.orgnih.govnih.gov The properties of the resulting polymers, such as their thermal stability, solubility, and optoelectronic characteristics, would be influenced by the rigid aromatic structure and the electron-deficient nature of the 2,4-dinitrophenoxy moiety. mdpi.comrsc.org

In supramolecular chemistry, the directed nature of the imine bond, along with other non-covalent interactions such as hydrogen bonding and π-π stacking, can be exploited to construct complex, well-defined architectures. nih.govresearchgate.netresearchgate.net The nitro groups on the dinitrophenoxy ring, in particular, can act as hydrogen bond acceptors, further guiding the self-assembly process.

Knoevenagel Condensations and Related Carbonyl Addition-Elimination Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The reaction proceeds via a nucleophilic addition followed by a dehydration step, resulting in the formation of a new C=C double bond.

For this compound, the electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing substituent, makes it a suitable substrate for Knoevenagel condensation. Active methylene compounds that can be used in this reaction include malonic acid, malononitrile, ethyl cyanoacetate (B8463686), and Meldrum's acid. wikipedia.org The choice of catalyst, typically a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt, is crucial to avoid self-condensation of the aldehyde. wikipedia.org

A general scheme for the Knoevenagel condensation of this compound is as follows:

General reaction scheme for the Knoevenagel condensation of this compound with an active methylene compound.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the methylene component is a carboxylic acid, such as in malonic acid. wikipedia.org This variation often leads to concomitant decarboxylation, yielding an α,β-unsaturated carboxylic acid.

Table 2: Illustrative Knoevenagel Condensation Reactions with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Benzaldehyde | Malononitrile | Calcium ferrite (B1171679) nanoparticles, methanol, reflux | 2-Benzylidenemalononitrile | orientjchem.org |

| Syringaldehyde | Malonic acid | Ammonium bicarbonate, solvent-free, 90-140°C | Sinapinic acid | tue.nl |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, ethanol | Enone | wikipedia.org |

This table provides examples of Knoevenagel condensations with various aromatic aldehydes to demonstrate the scope of the reaction.

Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Peterson Olefination

Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond, offering a route to a wide variety of substituted alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu The reaction typically proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then fragments to form the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.commnstate.edu For aromatic aldehydes with electron-withdrawing groups, such as this compound, the Wittig reaction is expected to proceed efficiently. masterorganicchemistry.com The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is typically more nucleophilic than a phosphonium ylide. wikipedia.orgwikipedia.orgnrochemistry.comyoutube.comnumberanalytics.comtcichemicals.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. wikipedia.org The HWE reaction with aromatic aldehydes generally shows a high preference for the formation of the (E)-alkene. wikipedia.org The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-olefins. wikipedia.orgyoutube.com

The Peterson olefination involves the reaction of an α-silylcarbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. chemistnotes.comwikipedia.orgorganic-chemistry.orgorganicchemistrydata.orglscollege.ac.in This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. wikipedia.orgorganic-chemistry.orglscollege.ac.in A key feature of the Peterson olefination is that the stereochemical outcome of the elimination is dependent on the conditions: acidic elimination proceeds via an anti-elimination pathway, while basic elimination occurs through a syn-elimination pathway. wikipedia.orglscollege.ac.in This allows for the stereoselective synthesis of either the (E)- or (Z)-alkene from a single diastereomeric β-hydroxysilane. wikipedia.org

Table 3: Overview of Olefination Reactions for Aromatic Aldehydes

| Reaction | Reagent | Key Features | Stereoselectivity with Aromatic Aldehydes |

| Wittig | Phosphonium ylide | Versatile, fixed double bond position | Dependent on ylide stability (Stabilized → E, Non-stabilized → Z) |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | More nucleophilic reagent, water-soluble byproduct | Predominantly (E)-alkene |

| Peterson | α-Silylcarbanion | Stereocontrolled elimination (acidic vs. basic) | Can be directed to either (E)- or (Z)-alkene |

Introduction of Additional Functionalities onto the Aromatic Rings of this compound

Further functionalization of this compound can be achieved by introducing substituents onto its aromatic rings. This can be accomplished through various synthetic strategies, including palladium-catalyzed cross-coupling reactions on suitable halo-derivatives.

To utilize palladium-catalyzed cross-coupling reactions, a halogen atom (e.g., Br, I) would first need to be introduced onto one of the aromatic rings of this compound or its precursors. For instance, starting from a halogenated 4-hydroxybenzaldehyde (B117250) or a halogenated 2,4-dinitrofluorobenzene would yield a halo-substituted this compound.

Once the aryl halide derivative is obtained, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and offer a powerful way to construct complex molecules. rsc.orgnih.govrsc.orgmdpi.com

Some of the most common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Reaction of an aryl halide with an organoboron compound.

Heck Coupling: Reaction of an aryl halide with an alkene.

Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne. mdpi.com

Stille Coupling: Reaction of an aryl halide with an organotin compound.

Buchwald-Hartwig Amination: Reaction of an aryl halide with an amine to form a C-N bond.

The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these transformations and depends on the specific substrates being coupled. The presence of the nitro groups on the dinitrophenoxy ring may influence the reactivity of the aryl halide and the stability of the organopalladium intermediates.

Selective Functionalization via Electrophilic Aromatic Substitution (considering deactivating effects)

The structure of this compound presents a formidable challenge for functionalization through electrophilic aromatic substitution (EAS). The molecule contains two distinct aromatic rings, both of which are significantly deactivated by potent electron-withdrawing groups. uomustansiriyah.edu.iqlibretexts.org This deactivation means that harsh reaction conditions, such as high temperatures and highly concentrated acids, would be necessary to compel the reaction to proceed. chemeurope.com

The second aromatic ring, the 2,4-dinitrophenyl moiety, is even more severely deactivated. It is substituted with two strongly deactivating nitro groups (–NO₂), which are meta-directors, in addition to the ether linkage. uomustansiriyah.edu.iq The presence of multiple deactivating groups on both rings makes the molecule less reactive towards electrophiles than benzene (B151609) by several orders of magnitude. uomustansiriyah.edu.iq

Any potential EAS reaction would exhibit regioselectivity dictated by these substituents. On the benzaldehyde ring, substitution would most likely occur at the positions meta to the aldehyde group (C3 and C5). On the dinitrophenyl ring, the directing effects are conflicting, but the overwhelming deactivation by the two nitro groups makes electrophilic attack on this ring extremely unfavorable. mdpi.com Consequently, selective functionalization of this compound via electrophilic aromatic substitution is exceptionally difficult and generally considered impractical.

| Aromatic Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Site(s) |

|---|---|---|---|---|

| Benzaldehyde Ring | -CHO (Aldehyde) | Strongly Deactivating | meta | C3, C5 (meta to aldehyde) |

| -O-(2,4-dinitrophenyl) | Strongly Deactivating | ortho, para | ||

| Dinitrophenyl Ring | -NO₂ (at C2') | Very Strongly Deactivating | meta | Extremely unlikely to react |

| -NO₂ (at C4') | Very Strongly Deactivating | meta | ||

| -O-(4-formylphenyl) | Strongly Deactivating | ortho, para |

V. Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2,4 Dinitrophenoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By mapping the magnetic environments of atomic nuclei, it provides detailed information about molecular connectivity and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the eight hydrogen atoms distributed across the two aromatic rings and the aldehyde functional group. The aldehyde proton (CHO) is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically between 9.8 and 10.1 ppm, due to the strong electron-withdrawing nature of the carbonyl group. orientjchem.org The aromatic protons will present more complex patterns, influenced by their position relative to the electron-withdrawing nitro groups and the electron-donating ether linkage. The protons on the benzaldehyde (B42025) ring are expected to show a doublet-doublet system characteristic of a 1,4-disubstituted ring, while the protons on the dinitrophenyl ring will exhibit a pattern consistent with its 1,2,4-trisubstitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data by identifying all 13 carbon atoms in the molecule. The most downfield signal is predicted to be the aldehyde carbonyl carbon, typically appearing in the 190-193 ppm range. orientjchem.org The aromatic carbons will resonate between approximately 115 and 165 ppm. The carbons directly attached to the nitro groups will be significantly deshielded, while the carbon attached to the ether oxygen (C-O) on the benzaldehyde ring will also be downfield. The carbon atoms of the dinitrophenyl ring are expected to be more deshielded than those of the benzaldehyde ring due to the powerful electron-withdrawing effect of the two nitro groups.

Heteronuclear NMR: While not standard, ¹⁵N NMR could be employed to probe the electronic environment of the two nitro group nitrogen atoms, providing insight into the electron density at these positions. If the molecule were to be derivatized with fluorine, ¹⁹F NMR would offer a highly sensitive tool for further structural analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical chemical shifts for the functional groups and structural motifs present in the molecule. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.9 - 10.1 (s, 1H) | ~190 - 193 |

| Benzaldehyde Ring (C-CHO) | - | ~135 - 138 |

| Benzaldehyde Ring (CH ortho to CHO) | ~7.9 - 8.1 (d) | ~130 - 133 |

| Benzaldehyde Ring (CH meta to CHO) | ~7.2 - 7.4 (d) | ~118 - 121 |

| Benzaldehyde Ring (C-O) | - | ~160 - 164 |

| Dinitrophenyl Ring (C-O) | - | ~153 - 156 |

| Dinitrophenyl Ring (C-NO₂) | - | ~140 - 149 |

| Dinitrophenyl Ring (CH) | ~7.4 - 9.0 (m) | ~120 - 130 |

To unambiguously assign the predicted NMR signals and confirm the molecular structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons on the aromatic rings. It would clearly show the connectivity between the ortho- and meta-protons on the benzaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would provide valuable information about the molecule's preferred conformation in solution, particularly the spatial relationship and rotational hindrance around the ether bond.

Given that the compound's crystalline structure is known, solid-state NMR (ssNMR) would be a powerful tool to study its properties in the solid phase. researchgate.net Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and molecular packing in a crystalline lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide high-resolution ¹³C spectra of the solid material, which could then be compared to the known crystal structure to assign signals to specific carbon sites within the unit cell.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by several strong absorptions. The most prominent would be the C=O stretching vibration of the aldehyde group, anticipated around 1700-1710 cm⁻¹. Two other very strong and characteristic bands would arise from the nitro groups: the asymmetric (νas) and symmetric (νs) N-O stretching vibrations, typically found near 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-O-C ether linkage would show characteristic stretches, particularly an asymmetric stretch around 1220-1260 cm⁻¹. orientjchem.org Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, and aromatic C-H stretches would be visible above 3000 cm⁻¹.

Predicted Key Vibrational Frequencies

| Functional Group / Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) |

| Aldehyde (C=O) | Stretch (ν) | ~1700 - 1710 | Strong |

| Aldehyde (C-H) | Stretch (ν) | ~2820 and ~2720 | Medium |

| Nitro (N-O) | Asymmetric Stretch (νas) | ~1520 - 1540 | Very Strong |

| Nitro (N-O) | Symmetric Stretch (νs) | ~1340 - 1350 | Very Strong |

| Ether (Ar-O-Ar) | Asymmetric Stretch (νas) | ~1220 - 1260 | Strong |

| Aromatic (C=C) | Stretch (ν) | ~1400 - 1600 | Medium-Strong |

| Aromatic (C-H) | Stretch (ν) | > 3000 | Medium |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For 4-(2,4-dinitrophenoxy)benzaldehyde, the molecular formula is C₁₃H₈N₂O₆. The calculated exact mass (monoisotopic mass) for this formula is 288.0382 Da. HRMS analysis (e.g., via ESI-TOF) would be expected to show a molecular ion peak (such as [M+H]⁺ at 289.0455 Da or [M+Na]⁺ at 311.0275 Da) that matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

Analysis of the fragmentation pattern in the mass spectrometer would likely show characteristic losses. The most probable initial fragmentation would be the cleavage of the ether bond, leading to fragment ions corresponding to the 2,4-dinitrophenoxy radical (m/z 183) and the 4-formylphenyl cation (m/z 105) or vice versa. Subsequent fragmentation could involve the loss of nitro (NO₂) or nitroso (NO) groups from the dinitrophenyl fragment.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides critical insights into the structural connectivity of molecules by inducing fragmentation and analyzing the resulting daughter ions. While a specific MS/MS study on this compound is not widely published, its fragmentation pattern can be predicted based on the established behavior of its constituent functional groups: a dinitrophenyl ether and a benzaldehyde.

The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of nitro (NO₂) and nitroso (NO) groups. nih.gov For ethers, common fragmentation includes cleavage of the carbon-oxygen ether bond and alpha-cleavage adjacent to the oxygen.

Upon ionization in the mass spectrometer, this compound would likely undergo cleavage of the ether linkage, which is a structurally weak point. This would result in two primary fragment ions: one corresponding to the 2,4-dinitrophenoxy cation and the other to the 4-formylphenoxide radical, or vice-versa depending on the ionization mode.

Further fragmentation of the 2,4-dinitrophenyl portion would be expected to show characteristic losses of NO₂ and NO. The benzaldehyde fragment would likely exhibit loss of the formyl radical (CHO). The interplay of these fragmentation patterns allows for the confident identification of the molecule's core structure.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Structural Moiety |

| 288.04 | [C₆H₃N₂O₅]⁺ | C₇H₅O | 2,4-Dinitrophenoxy cation |

| 288.04 | [C₇H₅O₂]⁻ | C₆H₃N₂O₄ | 4-Formylphenoxide anion |

| 288.04 | [M - NO₂]⁺ | NO₂ | Loss of a nitro group |

| 288.04 | [M - CHO]⁺ | CHO | Loss of the formyl group |

X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. A detailed crystallographic analysis of this compound has been reported, revealing its precise molecular geometry and intermolecular interactions in the solid state.

The compound crystallizes in the triclinic space group P-1. uni-muenchen.de This lack of high symmetry in the crystal lattice is common for complex organic molecules. The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the dinitrophenyl and benzaldehyde moieties through an ether linkage. The crystal structure reveals the relative orientations of the two aromatic rings and the conformation of the aldehyde group. This information is invaluable for understanding the steric and electronic effects within the molecule and how it packs in a crystalline environment, which influences its physical properties.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | uni-muenchen.de |

| Space Group | P-1 | uni-muenchen.de |

| a (Å) | 6.9561(5) | uni-muenchen.de |

| b (Å) | 7.3040(5) | uni-muenchen.de |

| c (Å) | 13.2883(8) | uni-muenchen.de |

| α (°) | 100.988(3) | uni-muenchen.de |

| β (°) | 95.557(3) | uni-muenchen.de |

| γ (°) | 107.424(3) | uni-muenchen.de |

| Volume (ų) | 623.76(7) | uni-muenchen.de |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic absorptions of its two main chromophores: the benzaldehyde ring and the 2,4-dinitrophenyl ring.

The electronic spectrum of substituted benzaldehydes and nitroaromatics has been well-studied. Nitrobenzaldehydes, for instance, typically exhibit three distinct absorption bands. uni-muenchen.de These include weak n→π* transitions at longer wavelengths (around 350 nm), which arise from the excitation of a non-bonding electron on an oxygen atom to an anti-bonding π* orbital. More intense π→π* transitions occur at shorter wavelengths, corresponding to the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system. uni-muenchen.de

In this compound, the dinitrophenoxy group acts as a strong electron-withdrawing substituent on the benzaldehyde moiety through the ether linkage. This extended conjugation is expected to cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted benzaldehyde. The spectrum will likely be characterized by strong absorptions in the UV region, attributable to the π→π* transitions of the highly conjugated system, and weaker n→π* absorptions at the lower energy end of the spectrum. The exact positions and intensities of these bands provide a fingerprint of the molecule's electronic structure.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound

| Expected λmax Range (nm) | Type of Transition | Associated Chromophore |

| ~350 | n→π | Aldehyde and Nitro groups |

| ~300 | π→π | Benzaldehyde aromatic ring |

| ~250 | π→π* | Dinitrophenyl aromatic ring |

Vi. Computational and Theoretical Investigations of 4 2,4 Dinitrophenoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 4-(2,4-dinitrophenoxy)benzaldehyde, these calculations offer insights into its stability, conformation, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

The ground state molecular geometry of this compound has been determined experimentally through X-ray crystallography. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular structure starting from these crystallographic coordinates. nih.govmaterialsciencejournal.org Such calculations would refine the positions of the atoms, particularly the hydrogen atoms which are often not precisely located by X-ray diffraction, to find the minimum energy conformation in the gas phase.

These studies can also explore the existence of different conformational isomers that may arise from the rotation around the ether linkage (C-O-C bonds). By calculating the potential energy surface as a function of the dihedral angles between the two phenyl rings, computational chemists can identify the most stable conformer and the energy barriers to interconversion.

Table 1: Experimental Crystallographic Data for this compound This interactive table provides the unit cell parameters determined by X-ray diffraction.

| Crystal Parameter | Value |

| Formula | C₁₃H₈N₂O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9561(5) |

| b (Å) | 7.3040(5) |

| c (Å) | 13.2883(8) |

| α (°) | 100.988(3) |

| β (°) | 95.557(3) |

| γ (°) | 107.424(3) |

| Volume (ų) | 623.76(7) |

| Z | 2 |

| Data sourced from Hao et al., 2021. researchgate.net |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energetic and spectroscopic properties. rsc.orgicm.edu.pl

Although no specific ab initio studies on this compound have been identified, these methods could be applied to:

Calculate a highly accurate electronic energy of the molecule.

Predict vibrational frequencies (IR and Raman spectra) with greater precision, which can be compared with experimental spectra for validation.

Determine excited-state properties to predict the molecule's UV-Vis absorption spectrum. rsc.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the oxygen atoms of the two nitro (NO₂) groups and the carbonyl oxygen of the aldehyde (CHO) group. nih.govresearchgate.net These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These electron-poor regions would be located around the hydrogen atoms, particularly the aldehyde proton and the aromatic protons. These areas are favorable for nucleophilic attack. walisongo.ac.id

Zero Potential (Green): These areas represent neutral potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting, for instance, that the dinitrophenyl ring is highly electron-deficient due to the strong withdrawing effect of the two nitro groups, making it a prime target for nucleophilic aromatic substitution. walisongo.ac.id

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy and localization of these orbitals are key to understanding a molecule's electronic properties and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is likely to be localized on the more electron-rich benzaldehyde-phenoxy moiety.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is expected to be predominantly located on the electron-deficient 2,4-dinitrophenyl ring, due to the powerful electron-withdrawing nature of the nitro groups. malayajournal.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. icm.edu.pl

FMO analysis helps predict the sites for nucleophilic and electrophilic attacks and explains the charge transfer characteristics within the molecule. malayajournal.orgresearchgate.net

Table 2: Insights from Frontier Molecular Orbital (FMO) Analysis This interactive table summarizes the key parameters derived from FMO theory and their chemical significance.

| FMO Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Determines the molecule's capacity to act as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Determines the molecule's capacity to act as an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and electronic excitation energy. | A smaller gap implies higher reactivity and potential for absorption of longer wavelength light. |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By using methods like DFT, researchers can model the entire course of a reaction, from reactants to products, through a high-energy transition state.

For this compound, theoretical studies could elucidate mechanisms for several key reactions:

Nucleophilic Aromatic Substitution (SₙAr): The 2,4-dinitrophenyl group is highly activated towards SₙAr. Theoretical calculations can map the potential energy surface for the attack of a nucleophile, the formation of the intermediate Meisenheimer complex, and the departure of the phenoxy leaving group. researchgate.net

Reactions of the Aldehyde Group: The mechanism of reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form Schiff bases can be investigated. ncert.nic.in This involves locating the transition state for each step and calculating the activation energies, which helps in understanding the reaction kinetics and selectivity. acs.org

Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions

While quantum chemical calculations typically model molecules in a static state (often in a vacuum), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Study the rotations around the ether bond and other single bonds in a more realistic, dynamic context. dntb.gov.ua

Investigate Solvent Effects: Simulate the molecule in different solvents to understand how the solvent shell influences its conformation and stability.

Model Intermolecular Interactions: Examine how molecules of this compound interact with each other in the solid state or in solution, or how they might bind to a biological target like an enzyme. researchgate.net

Spectroscopic Property Prediction through Computational Methods (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a predominant method employed for this purpose due to its favorable balance of accuracy and computational cost. mdpi.com Such calculations are instrumental in assigning nuclear magnetic resonance (NMR) peaks and vibrational modes observed in infrared (IR) spectra. mdpi.comnih.gov

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov In this approach, the molecular geometry is first optimized, often using a functional like B3LYP or PBE, and a suitable basis set such as 6-31G(d). nih.govacs.org Following optimization, a single-point NMR calculation is performed to compute the nuclear shielding tensors. nih.gov The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To enhance accuracy, especially for solutions, a Polarizable Continuum Model (PCM) can be incorporated to simulate the solvent environment. mdpi.comnih.gov The choice of density functional and basis set is critical, with benchmark studies indicating methods like ωB97X-D/def2-SVP for ¹³C and WP04/6-311++G(2d,p) for ¹H can yield highly accurate results when combined with the GIAO method and a PCM solvent model. mdpi.com

For this compound, theoretical calculations would predict distinct chemical shifts for the various hydrogen and carbon atoms. The aldehydic proton is expected to have the largest ¹H chemical shift, while the aromatic protons would appear in separate regions depending on their electronic environment, influenced by the electron-withdrawing nitro groups and the ether linkage. Similarly, ¹³C NMR predictions would differentiate the carbonyl carbon, the ether-linked carbons, and the carbons bearing nitro groups from the unsubstituted aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents typical predicted values based on computational models. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 |

| Aromatic (H on benzaldehyde (B42025) ring, ortho to -CHO) | 7.9 - 8.1 |

| Aromatic (H on benzaldehyde ring, ortho to -OAr) | 7.2 - 7.4 |

| Aromatic (H on dinitrophenyl ring, ortho to -NO₂) | 8.8 - 9.0 |

| Aromatic (H on dinitrophenyl ring, para to -NO₂) | 8.4 - 8.6 |

| Aromatic (H on dinitrophenyl ring, ortho to -OAr) | 7.5 - 7.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents typical predicted values based on computational models. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 193 |

| Aromatic (C-O, benzaldehyde ring) | 160 - 164 |

| Aromatic (C-CHO) | 135 - 138 |

| Aromatic (CH, benzaldehyde ring) | 118 - 132 |

| Aromatic (C-O, dinitrophenyl ring) | 150 - 154 |

| Aromatic (C-NO₂) | 140 - 148 |

| Aromatic (CH, dinitrophenyl ring) | 115 - 125 |

Similarly, computational methods are used to predict infrared (IR) spectra by calculating the harmonic vibrational frequencies. Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the frequencies and intensities of the fundamental vibrational modes. These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to corresponding molecular motions, such as stretching, bending, and torsional modes. nih.gov

It is a known characteristic that DFT calculations, particularly with certain functionals like PBE, may systematically underestimate the frequency of some vibrations, such as the C=O carbonyl stretch. nih.gov Despite this, the predicted spectrum is invaluable for a qualitative and semi-quantitative understanding of the molecule's vibrational dynamics. For this compound, key predicted vibrational frequencies would include the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the two nitro (NO₂) groups, the C-O-C ether stretches, and various C-H and C=C stretching and bending modes of the aromatic rings.

Table 3: Predicted IR Vibrational Frequencies for this compound This table presents typical predicted values based on computational models. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aldehyde C-H Stretch | 2830 - 2695 |

| Carbonyl (C=O) Stretch | 1710 - 1685 |

| Aromatic C=C Stretch | 1620 - 1580 |

| NO₂ Asymmetric Stretch | 1550 - 1510 |

| NO₂ Symmetric Stretch | 1350 - 1320 |

| C-O-C Asymmetric Ether Stretch | 1280 - 1240 |

| C-O-C Symmetric Ether Stretch | 1100 - 1050 |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 |

Vii. Applications of 4 2,4 Dinitrophenoxy Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Ligands for Coordination Chemistry

The aldehyde group of 4-(2,4-dinitrophenoxy)benzaldehyde is readily available for condensation reactions with primary amines to form Schiff bases, a prominent class of ligands in coordination chemistry. The resulting imine nitrogen, along with other potential donor atoms within the ligand framework, can coordinate with a variety of metal ions.

The synthesis of Schiff base ligands through the reaction of an aldehyde with a primary amine is a well-established synthetic route. saudijournals.comnih.gov For instance, Schiff bases are readily formed from the condensation of benzaldehyde (B42025) or salicylaldehyde (B1680747) with 2,4-dinitrophenylhydrazine (B122626). saudijournals.comiosrjournals.org This suggests that this compound can react with various amines to create a diverse range of ligands.

By selecting appropriate amine precursors, N-donor, O-donor, and mixed N,O-donor ligands can be designed. For example, reaction with a simple alkyl or aryl amine would yield a ligand with an N-donor imine site. If the amine contains a hydroxyl group, such as ethanolamine, a mixed N,O-donor ligand could be formed. The ether oxygen of the dinitrophenoxy group and the oxygen atoms of the nitro groups also present potential, albeit weaker, O-donor sites. The electron-withdrawing nature of the dinitrophenyl group is expected to influence the electron density on the imine nitrogen, thereby modulating the coordinating ability of the resulting ligand.

Table 1: Potential Ligand Synthesis from this compound

| Amine Reactant | Resulting Ligand Type | Potential Donor Atoms |

| Aniline (B41778) | N-donor | Imine Nitrogen |

| Ethanolamine | N,O-donor | Imine Nitrogen, Hydroxyl Oxygen |

| Ethylenediamine (2:1 stoichiometry) | N,N'-donor | Two Imine Nitrogens |

Schiff base ligands derived from substituted benzaldehydes and amines are known to form stable complexes with a variety of transition and main group metals. For example, Co(II) and Ni(II) complexes have been successfully synthesized using a Schiff base derived from benzaldehyde and 2,4-dinitrophenylhydrazine. saudijournals.comresearchgate.netinternationaljournalssrg.org In these complexes, the ligand coordinates to the metal center through the imine nitrogen and an oxygen atom from the nitro group, acting as a bidentate chelating agent. internationaljournalssrg.org

Similarly, it is anticipated that ligands synthesized from this compound would readily form complexes with various metal ions. The coordination could involve the imine nitrogen and potentially one of the oxygen atoms of the nitro groups or the ether oxygen, leading to the formation of stable chelate rings. The specific coordination mode would depend on the metal ion and the reaction conditions. The electronic properties of the resulting metal complexes would be influenced by the electron-poor dinitrophenoxy moiety, which could have implications for their catalytic activity or magnetic properties. While direct experimental studies on the metallation of ligands from this compound are not yet prevalent in the literature, the established coordination chemistry of related compounds strongly supports this potential application. nih.govresearchgate.net

Intermediate in the Preparation of Advanced Organic Materials

The bifunctional nature of this compound makes it a promising candidate for the synthesis of polymeric and network materials with interesting electronic and structural properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, catalysis, and sensing. The synthesis of these materials often relies on the use of rigid, geometrically defined organic linkers. Aldehyde-functionalized molecules are common building blocks for the synthesis of imine-linked COFs. Given that this compound possesses an aldehyde group, it could, in principle, be used as a linker in the formation of COFs. The dinitrophenoxy group would be incorporated into the framework, potentially influencing the pore environment and the framework's affinity for certain guest molecules.

While there are no specific examples in the literature of this compound being used in the synthesis of COFs or MOFs, the general strategy of using functionalized benzaldehydes as linkers is well-documented.

The development of novel organic materials for electronic and photonic applications is an area of intense research. Molecules with both electron-donating and electron-accepting moieties are often sought for their interesting photophysical properties. The 2,4-dinitrophenoxy group is strongly electron-withdrawing. This, coupled with the rest of the molecular framework which can be derivatized to be electron-donating, suggests that this compound could serve as a key intermediate in the synthesis of donor-acceptor molecules.